molecular formula C14H19N5O4S B2534202 1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2034372-74-0

1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Cat. No.: B2534202
CAS No.: 2034372-74-0
M. Wt: 353.4
InChI Key: IGEWVPZNGXAKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polyheterocyclic molecule featuring a fused cyclopenta-pyrazolo-pyrazine core linked to a methylsulfonyl-substituted imidazolidin-2-one moiety. Its structural complexity arises from the combination of multiple saturated rings and functional groups, which are designed to enhance binding specificity and metabolic stability. The methylsulfonyl group contributes to electronegativity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

1-methylsulfonyl-3-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-24(22,23)19-8-6-17(14(19)21)13(20)16-5-7-18-12(9-16)10-3-2-4-11(10)15-18/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEWVPZNGXAKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Cyclopentapyrazole Core : The hexahydro-cyclopenta[3,4]pyrazolo structure contributes to the compound's unique pharmacological properties.
  • Imidazolidinone Ring : This moiety is known for its role in various biological activities.
  • Methylsulfonyl Group : The presence of this group may enhance solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds with similar pyrazolo structures exhibit significant anticancer properties. For instance:

  • A study evaluated the cytotoxic effects of various pyrazolo derivatives against multiple cancer cell lines (A549, HT-29, MKN-45) using the MTT assay. Some derivatives showed promising results with IC50 values indicating potent activity against these lines .
CompoundCell LineIC50 (µM)
8cA54912.5
10fHT-2915.0
10lMKN-4510.0

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activities by inhibiting key pro-inflammatory cytokines:

  • In a comparative study, certain pyrazole derivatives inhibited TNF-α and IL-6 production significantly more than standard anti-inflammatory drugs like dexamethasone .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The imidazolidinone moiety may interact with enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in malignant cells.

Study on Synthesis and Biological Evaluation

A recent study synthesized several derivatives of the target compound and evaluated their biological activities:

  • The synthesized compounds were screened for their anticancer effects against various cell lines. Notably, compounds with halogen substitutions exhibited enhanced cytotoxicity due to increased electrophilicity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets:

  • Docking simulations revealed strong interactions with proteins involved in cancer signaling pathways, suggesting a potential for therapeutic application .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit potential anticancer properties. The unique bicyclic structure of the compound may interact with biological targets involved in tumor growth and proliferation. Studies have shown that such compounds can inhibit the activity of key enzymes related to cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

2. Anti-inflammatory Properties
The compound's design suggests it may possess anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

3. Neurological Applications
There is emerging evidence that compounds with imidazolidinone structures can influence neurological pathways. Preliminary studies suggest they may have neuroprotective effects or could be developed into treatments for neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

In a study published in Pharmaceuticals, researchers synthesized a series of derivatives based on similar frameworks to evaluate their anticancer activity. The results indicated that these derivatives showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of related compounds. The study utilized molecular docking simulations to predict interactions between the compound and COX enzymes. The findings suggested a strong binding affinity, indicating potential for development as anti-inflammatory agents .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of tumor growth through enzyme activity modulation
Anti-inflammatory EffectsPotential to reduce inflammation by inhibiting COX and LOX enzymes
Neurological BenefitsPossible neuroprotective effects; potential for treating neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

Complexity vs.

Functional Groups: The methylsulfonyl group distinguishes it from analogs like 2-((2-phenoxyethyl)sulfonyl)-hexahydro-cyclopenta-pyrazolo-pyrazine (MW 347.4, C17H21N3O3S), which lacks the imidazolidinone moiety .

Synthetic Accessibility : Compared to tetrahydroimidazo[1,2-a]pyridines (synthesized via one-pot reactions in 55–75% yields ), the target compound’s multi-step synthesis likely reduces scalability.

Physicochemical and Computational Insights

  • Molecular Similarity Metrics : Using Tanimoto or Dice indices (common in virtual screening ), the target compound would exhibit low similarity (<0.3) to simpler pyrazolo-pyridines due to its fused rings and sulfonyl group.
  • NMR Profiling : Regions of divergent chemical shifts (e.g., positions 29–44 in related compounds ) suggest that substituents on the cyclopenta-pyrazolo-pyrazine core critically alter electronic environments, impacting binding.

Bioactivity Correlation

The target’s imidazolidinone group may mimic urea/amide motifs in kinase inhibitors, hinting at ATP-competitive binding .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of polycyclic heterocycles like this compound typically involves multi-step cyclization and functionalization. Key steps include:

  • One-pot cyclocondensation : Utilize precursors such as hydrazine derivatives and carbonyl-containing intermediates under reflux conditions (e.g., anhydrous DMFA at 100°C for 1 hour, followed by 24-hour reflux) .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance cyclization efficiency.
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMFA/i-propanol mixtures) improves yield and purity .

Q. Table 1: Representative Reaction Conditions

StepSolventTemperature (°C)Time (hr)Yield (%)Reference
CyclizationAnhydrous DMFA100 → Reflux2451–55
PurificationDMFA/i-propanol20–2524>90% purity

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the hexahydro-cyclopenta-pyrazolo-pyrazine core and imidazolidinone substituents. For example:
    • Cyclopenta protons: δ 2.5–3.5 ppm (multiplet, 6H) .
    • Methylsulfonyl group: δ 3.1 ppm (singlet, 3H) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺: 423.1521; observed: 423.1523) .
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl groups (S=O at ~1350 cm⁻¹) .

Intermediate Research: Safety and Handling

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (no specific GHS classification available, but assume acute toxicity Category 4) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research: Mechanistic and Computational Studies

Q. Q4. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to map transition states for cyclization or sulfonylation steps .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) by analyzing hydrogen-bonding interactions with the methylsulfonyl group .

Q. Table 2: Key Computational Parameters

ParameterValue (C1*)Value (C2*)Reference
HOMO (eV)-6.12-5.98
LUMO (eV)-1.87-1.75
Dipole moment (Debye)4.563.89
C1/C2: Analogous inhibitors studied in .

Q. Q5. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?

Methodological Answer:

  • Dynamic effects : Account for solvent polarity and temperature in NMR simulations (e.g., using COSMO-RS solvation models) .
  • Conformational analysis : Perform MD simulations to identify dominant conformers influencing spectral data .
  • Error analysis : Compare experimental HRMS accuracy (±2 ppm) with theoretical isotopic patterns .

Q. Q6. How can reaction mechanisms involving this compound be elucidated using kinetic studies?

Methodological Answer:

  • Rate determination : Monitor intermediates via in situ FTIR or LC-MS during sulfonylation or cyclization .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine precursors to trace nitrogen incorporation into the pyrazolo-pyrazine core .
  • Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted vs. stepwise pathways .

Specialized Research: Derivative Design

Q. Q7. What methodologies enable the synthesis of derivatives with modified bioactivity?

Methodological Answer:

  • Position-selective functionalization : Introduce substituents at the imidazolidinone nitrogen via nucleophilic substitution (e.g., using alkyl halides) .
  • Cross-coupling : Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the pyrazolo-pyrazine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.